molecular formula C12H12BFO5 B14788085 2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid

2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid

Cat. No.: B14788085
M. Wt: 266.03 g/mol
InChI Key: SGPIGSHLDNBRQB-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a benzodioxin ring system substituted with a fluoro group and a boronic acid moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound may involve the optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction conditions to scale up the process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding alcohol or ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes .

Scientific Research Applications

2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The fluoro group enhances the compound’s stability and reactivity, allowing it to participate in various chemical pathways .

Comparison with Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 5-Fluoro-2-oxo-1,2-dihydroindol-3-ylidenemethyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Comparison: Compared to similar compounds, 2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid is unique due to its benzodioxin ring system and the presence of both a fluoro group and a boronic acid moiety. This combination of functional groups provides distinct reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C12H12BFO5

Molecular Weight

266.03 g/mol

IUPAC Name

2-(5-fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid

InChI

InChI=1S/C12H12BFO5/c1-12(2)18-10-7(5-6-13(16)17)3-4-8(14)9(10)11(15)19-12/h3-6,16-17H,1-2H3

InChI Key

SGPIGSHLDNBRQB-UHFFFAOYSA-N

Canonical SMILES

B(C=CC1=C2C(=C(C=C1)F)C(=O)OC(O2)(C)C)(O)O

Origin of Product

United States

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